Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound that belongs to a class of spiro compounds characterized by a unique bicyclic structure. This compound is notable for its potential applications in medicinal chemistry and as a research tool in various scientific fields. The molecular formula for this compound is , and it has a molecular weight of approximately 384.4 g/mol. Its structure includes a benzyl group, a fluorophenyl moiety, and a diazaspiro framework, which contributes to its biological activity and chemical reactivity.
This compound can be sourced from various chemical suppliers specializing in research-grade materials, such as BenchChem, EvitaChem, and Parchem. It is classified under specialty materials and is primarily used for research purposes rather than therapeutic applications. The compound's CAS number is 1047655-90-2, which helps in identifying it in chemical databases.
The synthesis of Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate generally involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
These synthetic pathways require careful optimization of conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity.
The molecular structure of Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate can be represented using various structural formulas:
InChI=1S/C21H21FN2O4/c22-17-6-8-18(9-7-17)24-15-21(28-20(24)26)10-12-23(13-11-21)19(25)27-14-16-4-2-1-3-5-16/h1-9H,10-15H2
This representation highlights the connectivity of atoms within the molecule.
The compound features:
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions typical for compounds with carbonyl groups and aromatic systems:
These reactions are essential for modifying the compound for specific applications or studying its reactivity.
Research into this compound's specific mechanisms would require further experimental studies to elucidate its pharmacodynamics.
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate exhibits characteristics typical of organic compounds:
Key chemical properties include:
Benzyl 3-(3-fluorophenyl)-2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate has potential applications in various fields:
CAS No.: 85146-10-7
CAS No.: 4682-03-5
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1